molecular formula C14H6F8 B1296173 4,4'-Dimethyloctafluorobiphenyl CAS No. 26475-18-3

4,4'-Dimethyloctafluorobiphenyl

Cat. No.: B1296173
CAS No.: 26475-18-3
M. Wt: 326.18 g/mol
InChI Key: IMAVLXWSVGAOCU-UHFFFAOYSA-N
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Description

4,4’-Dimethyloctafluorobiphenyl is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The molecular formula of this compound is C14H6F8, and it has a molecular weight of 326.18 g/mol. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyloctafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4,4’-dimethylbiphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of 4,4’-Dimethyloctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle highly reactive fluorinating agents. Safety measures are crucial due to the hazardous nature of fluorine gas. The product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyloctafluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form partially fluorinated biphenyls.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include partially fluorinated biphenyls.

Scientific Research Applications

4,4’-Dimethyloctafluorobiphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 4,4’-Dimethyloctafluorobiphenyl involves its interaction with various molecular targets and pathways. The high degree of fluorination affects the compound’s electronic properties, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. In biological systems, fluorinated compounds often exhibit altered metabolic pathways and enhanced binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Octafluorobiphenyl: Similar structure but lacks the methyl groups.

    4,4’-Dimethylbiphenyl: Similar structure but lacks the fluorine atoms.

    Hexafluorobiphenyl: Contains six fluorine atoms instead of eight

Uniqueness

4,4’-Dimethyloctafluorobiphenyl is unique due to its combination of methyl and fluorine substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAVLXWSVGAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294530
Record name 4,4'-Dimethyloctafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26475-18-3
Record name 26475-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethyloctafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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